molecular formula C37H48FO13P B8146339 Stafia-1-dipivaloyloxymethyl ester

Stafia-1-dipivaloyloxymethyl ester

Cat. No.: B8146339
M. Wt: 750.7 g/mol
InChI Key: WWHLAYKEMWWVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stafia-1-dipivaloyloxymethyl ester involves the esterification of Stafia-1 with dipivaloyloxymethyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Stafia-1-dipivaloyloxymethyl ester primarily undergoes hydrolysis reactions, where the ester bond is cleaved to release the active Stafia-1 compound. This hydrolysis can be catalyzed by enzymes or occur under acidic or basic conditions .

Common Reagents and Conditions

Major Products

The major product of the hydrolysis of this compound is Stafia-1, which is the active inhibitor of STAT5a .

Scientific Research Applications

Stafia-1-dipivaloyloxymethyl ester is used extensively in scientific research due to its selective inhibition of STAT5a. Some of its applications include:

Mechanism of Action

Stafia-1-dipivaloyloxymethyl ester exerts its effects by selectively inhibiting the STAT5a protein. The compound decreases the expression of phosphorylated STAT5a (pSTAT5a) without significantly affecting phosphorylated STAT5b (pSTAT5b). This selective inhibition is achieved through the binding of Stafia-1 to the STAT5a protein, preventing its activation and subsequent transcriptional activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stafia-1-dipivaloyloxymethyl ester is unique due to its selective inhibition of STAT5a over STAT5b and other STAT proteins. This selectivity makes it a valuable tool in research for studying the specific roles of STAT5a in cellular processes and diseases .

Properties

IUPAC Name

[[[3,5-bis(3,4,5-trimethoxyphenyl)phenyl]-fluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48FO13P/c1-36(2,3)34(39)48-20-50-52(41,51-21-49-35(40)37(4,5)6)33(38)26-14-22(24-16-27(42-7)31(46-11)28(17-24)43-8)13-23(15-26)25-18-29(44-9)32(47-12)30(19-25)45-10/h13-19,33H,20-21H2,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHLAYKEMWWVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(C(C1=CC(=CC(=C1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)F)OCOC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48FO13P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.